molecular formula C6H4Cl2S B8690925 4-Chlorobenzenesulfenylchloride CAS No. 933-01-7

4-Chlorobenzenesulfenylchloride

Cat. No.: B8690925
CAS No.: 933-01-7
M. Wt: 179.07 g/mol
InChI Key: WVTOJNFZIVWNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzenesulfenylchloride is a useful research compound. Its molecular formula is C6H4Cl2S and its molecular weight is 179.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

4-Chlorobenzenesulfenylchloride can be synthesized by reacting chlorobenzene with chlorosulfonic acid in a halogenated solvent. The process yields high purity and is economically viable for industrial production. The typical reaction conditions involve heating the reactants at elevated temperatures, often resulting in yields exceeding 80% under optimized conditions .

Chemical Properties:

  • Appearance: White to light yellow crystals or powder
  • Molecular Formula: C6H4ClO2S
  • Melting Point: Varies based on purity and form
  • Solubility: Soluble in organic solvents like ether and THF

Scientific Research Applications

  • Synthesis of Sulfonamides and Sulfimides
    • This compound serves as a precursor in the synthesis of sulfonamides, which are vital in medicinal chemistry for developing antibacterial agents . The compound can be transformed into sulfimides through direct imidation reactions, enabling the creation of new pharmaceutical compounds with potential therapeutic effects .
  • Material Science
    • This compound is instrumental in producing polysulfone resins, known for their excellent thermal resistance and mechanical properties. Polysulfones are utilized in applications ranging from aerospace to medical devices due to their stability under extreme conditions .
  • Agricultural Chemicals
    • This compound is also employed in synthesizing agrochemicals. Its derivatives are used to formulate pesticides and herbicides that enhance crop protection and yield .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study synthesized novel compounds starting from this compound to evaluate their antimicrobial properties against various bacterial strains. The results indicated that some derivatives exhibited moderate antibacterial activity while maintaining lower toxicity profiles compared to the parent compound, showcasing the potential for developing safer antimicrobial agents .

Case Study 2: Photovoltaic Applications
Research has demonstrated that interfacial passivation using this compound significantly improves the stability and efficiency of perovskite solar cells. The application of this compound enhances charge transport properties, leading to better photovoltaic performance .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Pharmaceuticals Synthesis of sulfonamidesDevelopment of antibacterial agents
Material Science Production of polysulfone resinsExcellent thermal stability
Agriculture Formulation of pesticidesEnhanced crop protection
Energy Passivation in solar cellsImproved stability and efficiency

Properties

CAS No.

933-01-7

Molecular Formula

C6H4Cl2S

Molecular Weight

179.07 g/mol

IUPAC Name

(4-chlorophenyl) thiohypochlorite

InChI

InChI=1S/C6H4Cl2S/c7-5-1-3-6(9-8)4-2-5/h1-4H

InChI Key

WVTOJNFZIVWNIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chlorothiophenol, 1 (20.15 g, 0.139 mol) in 170 mL of anhydrous carbon tetrachloride was placed in a 0.5 L 3-neck round bottom flask equipped with a magnetic stirrer, thermocouple, addition funnel, nitrogen line, heating mantle, condenser and caustic scrubber to absorb acidic gases (SO2 and HCl). A catalytic amount of pyridine (3 mL) was added to the solution, and the flask's content was chilled to ˜10° C. Sulfuryl chloride (55.2 g, 0.409 mol) was slowly added to the solution of 1, and the reaction mixture was gently refluxed for 3 hours. The resulting red solution was cooled to room temperature, quickly filtered through glass wool, and concentrated by rotary evaporation to yield 23 g of 4-chlorobenzene sulfenyl chloride, 2 as a viscous red oil. This crude material was used immediately for preparation of 4.
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